molecular formula C19H22N10 B4361197 7-METHYL-2-[3-(5-METHYL-2H-1,2,3,4-TETRAAZOL-2-YL)-1-ADAMANTYL]-7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE

7-METHYL-2-[3-(5-METHYL-2H-1,2,3,4-TETRAAZOL-2-YL)-1-ADAMANTYL]-7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE

Cat. No.: B4361197
M. Wt: 390.4 g/mol
InChI Key: JUODUGCIVCXISF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-METHYL-2-[3-(5-METHYL-2H-1,2,3,4-TETRAAZOL-2-YL)-1-ADAMANTYL]-7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE is a complex organic compound featuring a unique structure that combines several heterocyclic rings.

Preparation Methods

The synthesis of 7-METHYL-2-[3-(5-METHYL-2H-1,2,3,4-TETRAAZOL-2-YL)-1-ADAMANTYL]-7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE involves multiple steps, starting with the preparation of the core pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold. The synthetic route typically includes the following steps :

    Formation of the pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold: This involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the adamantyl group: The adamantyl group is introduced through a substitution reaction, often using adamantyl halides.

    Attachment of the tetrazole moiety: The tetrazole ring is formed via a cycloaddition reaction involving azides and nitriles.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques .

Chemical Reactions Analysis

7-METHYL-2-[3-(5-METHYL-2H-1,2,3,4-TETRAAZOL-2-YL)-1-ADAMANTYL]-7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE undergoes various chemical reactions, including :

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the adamantyl and tetrazole moieties, using appropriate nucleophiles or electrophiles.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

    Chemistry: The compound serves as a valuable intermediate in the synthesis of other complex molecules.

    Biology: It has shown promising activity as a CDK2 inhibitor, making it a potential candidate for cancer therapy.

    Medicine: The compound’s ability to inhibit CDK2 suggests its potential use in the treatment of various cancers, including breast and colorectal cancer.

    Industry: The compound’s unique structure and reactivity make it useful in the development of new materials and pharmaceuticals.

Properties

IUPAC Name

10-methyl-4-[3-(5-methyltetrazol-2-yl)-1-adamantyl]-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N10/c1-11-23-26-29(24-11)19-6-12-3-13(7-19)5-18(4-12,9-19)17-22-16-14-8-21-27(2)15(14)20-10-28(16)25-17/h8,10,12-13H,3-7,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUODUGCIVCXISF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(N=N1)C23CC4CC(C2)CC(C4)(C3)C5=NN6C=NC7=C(C6=N5)C=NN7C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-METHYL-2-[3-(5-METHYL-2H-1,2,3,4-TETRAAZOL-2-YL)-1-ADAMANTYL]-7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE
Reactant of Route 2
7-METHYL-2-[3-(5-METHYL-2H-1,2,3,4-TETRAAZOL-2-YL)-1-ADAMANTYL]-7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE
Reactant of Route 3
7-METHYL-2-[3-(5-METHYL-2H-1,2,3,4-TETRAAZOL-2-YL)-1-ADAMANTYL]-7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE
Reactant of Route 4
7-METHYL-2-[3-(5-METHYL-2H-1,2,3,4-TETRAAZOL-2-YL)-1-ADAMANTYL]-7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE
Reactant of Route 5
7-METHYL-2-[3-(5-METHYL-2H-1,2,3,4-TETRAAZOL-2-YL)-1-ADAMANTYL]-7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE
Reactant of Route 6
7-METHYL-2-[3-(5-METHYL-2H-1,2,3,4-TETRAAZOL-2-YL)-1-ADAMANTYL]-7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE

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